molecular formula C18H20N2O4S B3641847 N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide

N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B3641847
M. Wt: 360.4 g/mol
InChI Key: KWOWGJJLFWBELV-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide is a complex organic compound that features a morpholine ring, a phenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The phenylmethanesulfonamide group can be introduced via sulfonation reactions using reagents like methanesulfonyl chloride. The final step involves coupling the morpholine derivative with the sulfonamide under appropriate conditions, such as using a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The morpholine ring and sulfonamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide is unique due to the presence of both a morpholine ring and a sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(20-9-11-24-12-10-20)16-7-4-8-17(13-16)19-25(22,23)14-15-5-2-1-3-6-15/h1-8,13,19H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOWGJJLFWBELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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